An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide
An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triisopropylbenzenesulfonyl azide (B81097), commonly known as trisyl azide, is a pivotal reagent in modern organic synthesis. Its robust nature and high reactivity make it an invaluable tool for the introduction of the azide functionality and, most notably, for the efficient transfer of a diazo group to active methylene (B1212753) compounds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
Trisyl azide is a white to off-white crystalline solid under standard conditions. The bulky triisopropylphenyl group confers advantageous solubility in organic solvents and contributes to its relative stability compared to other smaller sulfonyl azides.
Table 1: Physicochemical and Spectral Data for 2,4,6-Triisopropylbenzenesulfonyl Azide
| Property | Value | Reference |
| IUPAC Name | 2,4,6-Tri(propan-2-yl)benzene-1-sulfonyl azide | [1] |
| Synonyms | Trisyl azide, 2,4,6-Tris(1-methylethyl)benzenesulfonyl azide | [2] |
| CAS Number | 36982-84-0 | [1] |
| Molecular Formula | C₁₅H₂₃N₃O₂S | [1] |
| Molar Mass | 309.43 g/mol | [1] |
| Melting Point | 39-44 °C | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Purity (typical) | ≥98% (HPLC) | [3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The synthesis of 2,4,6-triisopropylbenzenesulfonyl azide is a straightforward process, typically achieved through the nucleophilic substitution of the corresponding sulfonyl chloride with an azide salt.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of 2,4,6-triisopropylbenzenesulfonyl azide.
Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide
This protocol is a representative procedure based on the known reactivity of sulfonyl chlorides with sodium azide.
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride (1.0 eq)
-
Sodium azide (1.5 eq)
-
Acetone
-
Water
-
Dichloromethane (B109758) (or other suitable organic solvent for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in a minimal amount of water and add it to the sulfonyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2,4,6-triisopropylbenzenesulfonyl azide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product.
Applications in Organic Synthesis
The primary utility of 2,4,6-triisopropylbenzenesulfonyl azide lies in its application as a diazo transfer reagent. It is also employed in "click chemistry" and the synthesis of complex nitrogen-containing molecules, including unnatural amino acids.[1][5][6]
Diazo Transfer Reactions
Diazo transfer reactions are a powerful method for the synthesis of diazo compounds from active methylene precursors. Trisyl azide is particularly effective for this transformation, often providing better yields for sterically hindered substrates compared to other diazo transfer reagents.[4]
Diazo Transfer Workflow
Caption: A generalized workflow for a diazo transfer reaction using trisyl azide.
Experimental Protocol: General Procedure for Diazo Transfer
This protocol provides a general methodology for the diazo transfer reaction to an active methylene compound.
Materials:
-
Active methylene compound (1.0 eq)
-
2,4,6-Triisopropylbenzenesulfonyl azide (1.1 eq)
-
Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)
-
Base (e.g., triethylamine, DBU, potassium carbonate) (1.5 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the active methylene compound in anhydrous acetonitrile, add the base and stir for 10-15 minutes at 0 °C.
-
Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide in anhydrous acetonitrile dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diazo compound.
Table 2: Examples of Diazo Transfer Reactions using Sulfonyl Azides
| Diazo Transfer Reagent | Substrate | Base | Solvent | Yield (%) | Reference |
| Tosyl Azide | 2-Diazocyclohexane-1,3-dione | NEt₃ | CH₂Cl₂ | 90 | [7] |
| Tosyl Azide | 2-Diazodimedone | NEt₃ | CH₂Cl₂ | 94 | [7] |
| Imidazole-1-sulfonyl Azide HCl | Primary Amine on Resin | K₂CO₃ | Water | ~95 | [7] |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | Diethyl Malonate | NaHCO₃ | DMSO | 99 | [7] |
Note: While specific yields for trisyl azide were not detailed in the provided search results, its utility is well-established, particularly for sterically demanding substrates where other reagents may be less effective.
Safety Information
2,4,6-Triisopropylbenzenesulfonyl azide is an energetic compound and should be handled with care. It is classified as toxic if swallowed and may cause a fire or explosion upon heating.[6]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS01: Explosive | Danger | H241: Heating may cause a fire or explosion |
| GHS06: Toxic | Danger | H301: Toxic if swallowed |
Handling and Storage:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid heating the compound, as this can lead to decomposition.
-
Store in a cool, dry place away from heat and sources of ignition.[2]
-
Commercial preparations are often wetted with water to improve stability.[2]
Applications in Drug Development
The functionalities introduced by 2,4,6-triisopropylbenzenesulfonyl azide are of significant interest in pharmaceutical and drug development.
-
Asymmetric Synthesis of Unnatural Amino Acids: Trisyl azide is used in electrophilic amination reactions to synthesize α-amino acids with high stereocontrol.[6][8] These unnatural amino acids are valuable building blocks for creating novel peptides and peptidomimetics with enhanced biological activity and stability.
-
Click Chemistry and Bioconjugation: The azide group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. Trisyl azide serves as a source for introducing this functionality, enabling the efficient linking of molecules for applications in drug discovery, targeted drug delivery, and diagnostics.[1][5]
-
Synthesis of Bioactive Molecules: It is a reagent in the synthesis of various therapeutic agents, including bacterial RNA polymerase inhibitors and antidotes to anthrax lethal factor intoxication.[2]
Conclusion
2,4,6-Triisopropylbenzenesulfonyl azide is a versatile and powerful reagent for the synthesis of diazo compounds and other nitrogen-containing molecules. Its favorable physical properties and high reactivity, particularly with sterically hindered substrates, make it an indispensable tool for organic chemists in academia and industry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in advancing chemical synthesis and drug discovery.
References
- 1. 2,4,6-Triisopropylbenzenesulfonyl azide - Wikipedia [en.wikipedia.org]
- 2. 2,4,6-三异丙基苯磺酰叠氮化物 contains 15 wt. % water as stabilizer, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4,6-Triisopropylbenzene-sulfonyl azide | 36982-84-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Triisopropylbenzenesulfonyl azide | C15H23N3O2S | CID 371707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
